N-cyclohexyl-3,5-bis(trifluoromethyl)benzamide
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Overview
Description
N-cyclohexyl-3,5-bis(trifluoromethyl)benzamide is a chemical compound with the molecular formula C15H15F6NO and a molecular weight of 339.28 g/mol . It is characterized by the presence of a cyclohexyl group attached to a benzamide moiety, which is further substituted with two trifluoromethyl groups at the 3 and 5 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3,5-bis(trifluoromethyl)benzamide typically involves the reaction of 3,5-bis(trifluoromethyl)benzoic acid with cyclohexylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient production of the compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3,5-bis(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamides .
Scientific Research Applications
N-cyclohexyl-3,5-bis(trifluoromethyl)benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-cyclohexyl-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other non-covalent interactions with target molecules, influencing their structure and function . These interactions can modulate various biological processes, making the compound a valuable tool in research and development.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound shares the 3,5-bis(trifluoromethyl)phenyl motif and is used extensively in promoting organic transformations.
3,5-Bis(trifluoromethyl)benzamide: Similar in structure but lacks the cyclohexyl group, making it less sterically hindered.
N- [3,5-bis (trifluoromethyl)phenyl]-N’cyclohexylthiourea: Another related compound with a thiourea group instead of an amide.
Uniqueness
N-cyclohexyl-3,5-bis(trifluoromethyl)benzamide is unique due to the presence of both the cyclohexyl group and the trifluoromethyl groups, which impart distinct steric and electronic properties. These features make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C15H15F6NO |
---|---|
Molecular Weight |
339.28 g/mol |
IUPAC Name |
N-cyclohexyl-3,5-bis(trifluoromethyl)benzamide |
InChI |
InChI=1S/C15H15F6NO/c16-14(17,18)10-6-9(7-11(8-10)15(19,20)21)13(23)22-12-4-2-1-3-5-12/h6-8,12H,1-5H2,(H,22,23) |
InChI Key |
WQOUQWIPXGWNLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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